molecular formula C23H16N2O5 B2644028 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide CAS No. 851411-11-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide

Cat. No.: B2644028
CAS No.: 851411-11-5
M. Wt: 400.39
InChI Key: DUJGSUUOEVWEPI-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a sophisticated small molecule inhibitor of particular interest in oncology research, specifically targeting focal adhesion kinase (FAK) signaling pathways. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival , and its overexpression is frequently correlated with increased tumor metastasis and poor patient prognosis. The compound's core structure is based on a chromenopyridine scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory properties. The (Z)-configured acrylamide group acts as a key pharmacophore, enabling potential covalent interaction with cysteine residues in the target kinase's ATP-binding pocket, thereby enhancing selectivity and sustained inhibition. Research into chromenopyridine-based analogues has demonstrated potent anti-proliferative activity against various cancer cell lines . The benzo[d][1,3]dioxole (piperonyl) moiety is a common structural element that can influence pharmacokinetic properties and target binding affinity. This reagent is primarily utilized in biochemical and cellular assays to elucidate the specific roles of FAK in cancer progression, epithelial-mesenchymal transition (EMT), and the development of chemoresistance, providing a valuable tool for validating FAK as a therapeutic target and for the development of next-generation anti-metastatic agents.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-13-10-19(25-22-15-4-2-3-5-16(15)30-23(27)21(13)22)24-20(26)9-7-14-6-8-17-18(11-14)29-12-28-17/h2-11H,12H2,1H3,(H,24,25,26)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGSUUOEVWEPI-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a chromeno-pyridine framework. The molecular formula is C20H18N2O4C_{20}H_{18}N_{2}O_{4}, with a molecular weight of approximately 354.37 g/mol. The structural representation is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing the benzo[d][1,3]dioxole unit have shown promising results in inhibiting tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
Doxorubicin (Standard Drug)HepG27.46
HCT1168.29
MCF74.56

These findings suggest that the benzo[d][1,3]dioxole structure may enhance the anticancer properties of compounds through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Studies have shown that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer progression and metastasis.
  • Apoptosis Induction : The compound may promote apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, leading to increased cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest at various phases, preventing cancer cells from proliferating.

Case Studies

In a recent study involving a series of benzo[d][1,3]dioxole derivatives, researchers investigated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting enhanced potency and selectivity against cancer cells while sparing normal cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzo[d][1,3]dioxole group in the target compound may enhance metabolic stability compared to methoxy or nitro substituents in analogs like 4412 and 5012, which are prone to oxidative or reductive metabolism .
Spectroscopic and Structural Analysis

Evidence from NMR studies of related compounds (e.g., chromene-pyrimidine derivatives) highlights the utility of chemical shift profiling to infer structural similarities. For example, regions of divergence in NMR spectra (e.g., positions 29–36 and 39–44 in chromene derivatives) correlate with substituent-induced changes in electronic environments . Applying this to the target compound, the benzo[d][1,3]dioxole group would likely perturb chemical shifts in adjacent regions, distinguishing it from analogs with chlorophenyl or nitrophenyl groups.

Q & A

Q. How do structural analogs compare in activity, and what explains differences?

  • Comparative Analysis :
  • Bioassays : Test analogs in parallel for IC50_{50} values against primary targets .
  • Molecular Dynamics : Simulate binding pocket flexibility to explain potency variations .
  • Metabolic Stability : Compare microsomal half-lives to prioritize candidates with improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.